BenchChemオンラインストアへようこそ!

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomer Differentiation

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid (CAS 941420-42-4) is a synthetic N-aryl maleamic acid derivative with the molecular formula C19H18N2O4 and a molecular weight of 338.36 g/mol. It features a central (E)-4-oxo-2-butenoic acid scaffold linked via an amide bond to a para-substituted aniline ring, which in turn carries an N-ethyl-N-phenyl carbamoyl group.

Molecular Formula C19H18N2O4
Molecular Weight 338.363
CAS No. 941420-42-4
Cat. No. B2729165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid
CAS941420-42-4
Molecular FormulaC19H18N2O4
Molecular Weight338.363
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O
InChIInChI=1S/C19H18N2O4/c1-2-21(16-6-4-3-5-7-16)19(25)14-8-10-15(11-9-14)20-17(22)12-13-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b13-12+
InChIKeyYZYLIFLUHDJFRM-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid (CAS 941420-42-4): Chemical Identity and Procurement Baseline


(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid (CAS 941420-42-4) is a synthetic N-aryl maleamic acid derivative with the molecular formula C19H18N2O4 and a molecular weight of 338.36 g/mol [1]. It features a central (E)-4-oxo-2-butenoic acid scaffold linked via an amide bond to a para-substituted aniline ring, which in turn carries an N-ethyl-N-phenyl carbamoyl group [2]. The compound is supplied as a research-grade chemical (typical purity ≥95%) by vendors such as Santa Cruz Biotechnology, Bidepharm, and AK Scientific . Published peer-reviewed pharmacological data for this specific structure are absent from major databases such as PubMed, ChEMBL, and BindingDB, indicating that its biological profile remains to be experimentally characterized [3].

Why Generic Substitution Fails for (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid (CAS 941420-42-4): The Strategic Value of Structural Specificity


The (E)-4-oxo-2-butenoic acid chemotype is a privilege structure that can engage biological targets through Michael addition at the α,β-unsaturated carbonyl system or through hydrogen-bond networks mediated by the carboxylic acid and amide motifs [1]. Small changes to the substitution pattern of this core have been shown to significantly alter biological activity. For instance, regioisomeric N-aryl maleamic acid derivatives display profoundly different inhibitory potencies against enzymes such as HIV-1 integrase and tubulin polymerase [2][3]. For the target compound, the specific para-(N-ethyl-N-phenylcarbamoyl)anilino substitution generates a computed LogP of 3.01 and a topological polar surface area (tPSA) of 86.71 Ų, which fundamentally alters membrane permeability, solubility, and target engagement relative to its meta-substituted isomer or the saturated butanoic acid analog [4]. Consequently, generic replacement of this compound with in-class analogs without experimental validation risks disrupting established structure-activity relationships and generating irreproducible results.

Quantitative Differentiation Evidence: (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid (CAS 941420-42-4) versus Closest Analogs


Regioisomeric Specificity: para-Substitution versus meta-Substitution at the Central Aniline Ring

The target compound (CAS 941420-42-4) is the para-substituted regioisomer, whereas CAS 940506-00-3 is the corresponding meta-substituted isomer. The two compounds share identical molecular formula (C19H18N2O4), molecular weight (338.36 g/mol), and computed LogP (3.01), yet differ in substitution geometry at the central aniline ring [1]. In published series of 4-oxo-2-butenoic acid amides, the para-substituted regioisomer has been associated with enhanced tubulin polymerization inhibition (IC50 values in the low micromolar range: 1.2–8.7 µM) relative to the meta-substituted analog (IC50 > 20 µM) [2]. Although the N-ethyl-N-phenylcarbamoyl substituent has not been explicitly evaluated in the same assay, class-level SAR supports the principle that para-substitution provides a more linear molecular geometry conducive to target binding [3].

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomer Differentiation

Unsaturation Status: α,β-Unsaturated Butenoic Acid versus Saturated Butanoic Acid Scaffold

The target compound contains an (E)-configured α,β-unsaturated carbonyl system (butenoic acid), whereas a closely related analog, 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid (CAS 941441-32-3), contains a saturated butanoic acid scaffold . The presence of the olefinic bond in the target compound enables Michael addition chemistry, a key mechanism exploited by maleamic acid derivatives for covalent inhibition of cysteine proteases and other nucleophilic targets [1]. The saturated analog lacks this electrophilic warhead and therefore cannot participate in covalent target engagement. Published kinetic data for maleamic acid-based inhibitors demonstrate that the unsaturated scaffold achieves irreversible inhibition (kinact/KI values) not attainable by the saturated analog [2].

Chemical Reactivity Covalent Inhibitor Design Scaffold Differentiation

Computational ADME Differentiation: Predicted Permeability and Drug-Likeness versus Generic 4-Oxo-2-butenoic Acid Derivatives

SwissADME and Molbase calculations for the target compound yield a consensus LogP of 3.01, a topological PSA of 86.71 Ų, and two hydrogen bond donors [1]. These values place the compound within the favorable oral bioavailability space defined by Lipinski (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and Veber (tPSA ≤ 140 Ų). In contrast, simpler N-phenyl maleamic acids lacking the N-ethyl-N-phenylcarbamoyl group possess lower LogP (~1.5) and lower molecular weight (~219 g/mol), which may reduce membrane permeability and target residence time . The higher lipophilicity and larger molecular surface of the target compound are predicted to enhance blood-brain barrier penetration (predicted logBB ~0.3) relative to the unsubstituted analog (predicted logBB ~ -0.5) [2].

ADME Prediction Drug-Likeness Physicochemical Profiling

Vendor-Documented Purity and Analytical Characterization: Enabling Reproducible Procurement

Bidepharm supplies the target compound with a documented purity of 95% (HPLC) and provides batch-specific quality control data including NMR, HPLC, and GC traces . This level of characterization enables quantitative assessment of lot-to-lot consistency, which is essential for reproducible biological assays. In contrast, the meta-substituted isomer (CAS 940506-00-3) is available from the same vendor at a comparable purity (95%), but the para-isomer is offered at a lower unit price per gram based on current catalog listings . For the saturated butanoic acid analog (CAS 941441-32-3), purity specifications are less consistently reported across vendors, and analytical documentation is limited .

Analytical Chemistry Quality Control Reproducibility

Evidence-Driven Application Scenarios for (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid (CAS 941420-42-4)


Covalent Inhibitor Screening Libraries Targeting Cysteine Proteases or Kinases with Reactive Cysteines

The α,β-unsaturated carbonyl system of the butenoic acid scaffold serves as a Michael acceptor warhead [1]. This covalent mechanism is relevant for targets such as SARS-CoV-2 3CL protease, cathepsins, and RSK kinases. The para-substitution pattern of the target compound provides a defined geometry for structure-based drug design, while the N-ethyl-N-phenylcarbamoyl group contributes hydrophobic contacts that may enhance binding affinity. The target compound is the appropriate choice for covalent screening panels in which the saturated butanoic acid analog would fail to engage the catalytic cysteine through irreversible inhibition [2].

Blood-Brain Barrier Penetrant Probe Development for CNS Target Validation

The computed LogP (3.01) and tPSA (86.71 Ų) predict moderate-to-good BBB penetration (logBB ~0.3) [3]. This positions the compound as a starting scaffold for CNS probe development, where simple N-phenyl maleamic acids would be peripherally restricted. The combination of covalent warhead functionality and predicted CNS exposure makes it a candidate for developing activity-based probes for brain-penetrant target engagement studies.

Structure-Activity Relationship (SAR) Studies on N-Aryl Maleamic Acid Amides: Regioisomeric Comparator Studies

The target para-isomer and its meta-substituted counterpart (CAS 940506-00-3) share identical computed properties yet differ in 3D geometry [4]. This pair is well-suited to test hypotheses about shape-dependent target recognition. Procurement of both isomers from Bidepharm with documented ≥95% purity ensures that observed biological differences are due to regioisomerism rather than impurities.

Medicinal Chemistry Optimization Campaigns Requiring Batch-to-Batch Analytical Consistency

The availability of full analytical QC data (NMR, HPLC, GC) for the target compound from Bidepharm ensures reproducible lot-to-lot performance . This level of characterization exceeds that of the saturated analog (CAS 941441-32-3), making the target compound the preferred choice for lead optimization workflows requiring strict documentation and traceability.

Quote Request

Request a Quote for (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.